Ethyl 2-(((benzyloxy)carbonyl)amino)-6-azaspiro[3.4]octane-8-carboxylate Ethyl 2-(((benzyloxy)carbonyl)amino)-6-azaspiro[3.4]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1373028-28-4
VCID: VC8236220
InChI: InChI=1S/C18H24N2O4/c1-2-23-16(21)15-10-19-12-18(15)8-14(9-18)20-17(22)24-11-13-6-4-3-5-7-13/h3-7,14-15,19H,2,8-12H2,1H3,(H,20,22)
SMILES: CCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol

Ethyl 2-(((benzyloxy)carbonyl)amino)-6-azaspiro[3.4]octane-8-carboxylate

CAS No.: 1373028-28-4

Cat. No.: VC8236220

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(((benzyloxy)carbonyl)amino)-6-azaspiro[3.4]octane-8-carboxylate - 1373028-28-4

Specification

CAS No. 1373028-28-4
Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name ethyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate
Standard InChI InChI=1S/C18H24N2O4/c1-2-23-16(21)15-10-19-12-18(15)8-14(9-18)20-17(22)24-11-13-6-4-3-5-7-13/h3-7,14-15,19H,2,8-12H2,1H3,(H,20,22)
Standard InChI Key FGKHIIWPOVJCDY-UHFFFAOYSA-N
SMILES CCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3

Introduction

Molecular Architecture and Structural Features

Core Spirocyclic Framework

The compound’s defining feature is its 6-azaspiro[3.4]octane system, a bicyclic structure comprising a six-membered azacycle fused to a four-membered carbocycle at a single spiro carbon atom. This configuration imposes geometric constraints that enhance binding selectivity in biological targets, as demonstrated in analogous spirocyclic inhibitors of Mycobacterium tuberculosis Pks13 . The nitrogen atom at position 6 participates in hydrogen bonding with protein residues, a critical interaction observed in crystallographic studies of related therapeutics .

Functional Group Analysis

  • Cbz-Protected Amine: The benzyloxycarbonyl group at position 2 serves as a temporary protecting group for the primary amine, facilitating selective functionalization during multi-step syntheses.

  • Ethyl Ester: The ester moiety at position 8 provides a handle for further derivatization, such as hydrolysis to carboxylic acids or transesterification reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₄
Molecular Weight332.4 g/mol
IUPAC NameEthyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate
SMILESCCOC(=O)C1CNCC12CC(C2)NC(=O)OCC3=CC=CC=C3

Synthetic Methodologies

Stepwise Assembly

The synthesis typically begins with the construction of the spirocyclic backbone via intramolecular cyclization. A common approach involves:

  • Amino Alcohol Cyclization: Reacting γ-amino alcohols with ketones under acidic conditions to form the spirocyclic amine .

  • Cbz Protection: Treating the free amine with benzyl chloroformate in the presence of a base like triethylamine.

  • Esterification: Introducing the ethyl ester group via Steglich esterification or acid-catalyzed Fischer esterification.

Optimization Challenges

Key challenges include minimizing racemization at the spiro carbon and controlling regioselectivity during cyclization. Patent WO2015053297A1 discloses improved yields (≥75%) using microwave-assisted synthesis at 80°C with toluene as the solvent .

Chemical Reactivity and Derivitization

Deprotection Strategies

The Cbz group is selectively removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH), exposing the primary amine for subsequent coupling reactions. This step is critical for generating active pharmaceutical ingredients (APIs) like β-lactamase inhibitors .

Ester Functionalization

The ethyl ester undergoes hydrolysis to yield a carboxylic acid, which can be converted to amides or acyl hydrazides for biological screening . For example, analogous spirocyclic esters have been transformed into hydrazide derivatives with sub-μM activity against tuberculosis .

Applications in Drug Discovery

Antimicrobial Agents

Structural analogs of this compound exhibit potent inhibition of Pks13, a thioesterase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis . In one study, replacing a piperidine moiety with a 6-azaspiro[3.4]octane group improved microsomal stability by 40% while maintaining IC₅₀ values <1 μM .

Recent Advances and Future Directions

Crystallographic Insights

A 2021 study resolved the crystal structure of a related 6-azaspiro[3.4]octane derivative bound to Pks13, revealing critical hydrogen bonds between the protonated spirocyclic nitrogen and Asn1640 . This finding validates structure-based design strategies for antitubercular agents.

Computational Modeling

Molecular dynamics simulations predict that substituting the ethyl ester with a methyl amide reduces serum esterase susceptibility by 60% while maintaining target affinity . Such modifications could enhance pharmacokinetic profiles in next-generation derivatives.

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